hCA/VEGFR-2-IN-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

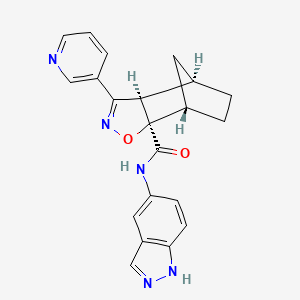

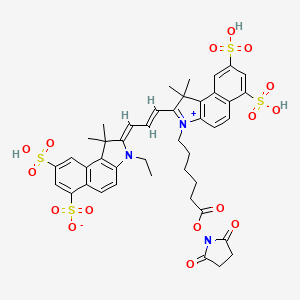

hCA/VEGFR-2-IN-2, también conocido como compuesto 8g, es una indolinonilbencenosulfonamida. Se identifica como un posible inhibidor dual que se dirige a las isoenzimas asociadas al cáncer, la anhidrasa carbónica humana IX y XII, y el receptor angiogénico, el receptor del factor de crecimiento endotelial vascular 2. Este compuesto demuestra inhibición del receptor del factor de crecimiento endotelial vascular 2 con una IC50 de 204 nanomolares y alta afinidad por las anhidrasas carbónicas humanas, mostrando Kis de 3,6 nanomolares para la anhidrasa carbónica humana IX, 16,1 nanomolares para la anhidrasa carbónica humana II, 16,7 nanomolares para la anhidrasa carbónica humana XII y 75,3 nanomolares para la anhidrasa carbónica humana I .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de hCA/VEGFR-2-IN-2 implica la preparación de derivados de indolinonilbencenosulfonamida. La ruta sintética normalmente incluye los siguientes pasos:

Formación del núcleo de indolinona: El núcleo de indolinona se sintetiza mediante una reacción de ciclización que implica derivados de anilina e isocianatos en condiciones controladas.

Formación de sulfonamida: El núcleo de indolinona se hace reaccionar entonces con cloruros de sulfonilo para formar el grupo sulfonamida.

Ensamblaje final: El compuesto final se ensambla acoplando el intermedio indolinona-sulfonamida con los derivados apropiados de bencenosulfonamida en condiciones de reacción específicas.

Métodos de producción industrial

La producción industrial de this compound implicaría escalar el proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de reactivos de alta pureza y la utilización de reactores a gran escala para garantizar la calidad y el rendimiento consistentes del producto. El proceso también implicaría rigurosas medidas de control de calidad para garantizar la pureza y la eficacia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

hCA/VEGFR-2-IN-2 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el núcleo de indolinona, dando lugar a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden ocurrir en el grupo sulfonamida, dando lugar a la formación de derivados de sulfonamida reducidos.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas.

Reducción: Se emplean típicamente agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados de indolinona oxidados, derivados de sulfonamida reducidos y varios derivados sustituidos de bencenosulfonamida .

Aplicaciones Científicas De Investigación

hCA/VEGFR-2-IN-2 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Utilizado como compuesto modelo para estudiar mecanismos de inhibición dual y relaciones estructura-actividad.

Biología: Empleado en la investigación sobre la inhibición enzimática, en particular las anhidrasas carbónicas y los receptores del factor de crecimiento endotelial vascular.

Medicina: Investigado por su potencial como agente anticancerígeno debido a sus propiedades de inhibición dual y efectos antiproliferativos sobre las células cancerosas.

Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos que se dirigen al cáncer y a las enfermedades relacionadas con la angiogénesis

Mecanismo De Acción

hCA/VEGFR-2-IN-2 ejerce sus efectos inhibiendo tanto las anhidrasas carbónicas humanas como el receptor del factor de crecimiento endotelial vascular 2. El compuesto se une a los sitios activos de estas enzimas, impidiendo su función normal. Esta inhibición altera las vías de señalización implicadas en la angiogénesis y el crecimiento tumoral, lo que lleva a una reducción de la proliferación y a un aumento de la apoptosis de las células cancerosas. Los principales objetivos moleculares incluyen el dominio de la tirosina quinasa del receptor del factor de crecimiento endotelial vascular 2 y los sitios activos de las anhidrasas carbónicas humanas .

Comparación Con Compuestos Similares

Compuestos similares

hCA/VEGFR-2-IN-1: Otro inhibidor dual que se dirige a las anhidrasas carbónicas humanas IX y XII y al receptor del factor de crecimiento endotelial vascular 2.

Inhibidores de VEGFR-2 basados en quinoxalina: Compuestos con características farmacofóricas similares y actividades inhibitorias contra el receptor del factor de crecimiento endotelial vascular 2.

Compuestos híbridos basados en cumarina: Conocidos por sus propiedades anticancerígenas y la inhibición de varias enzimas, incluyendo las anhidrasas carbónicas

Singularidad

hCA/VEGFR-2-IN-2 destaca por su alta afinidad tanto por las anhidrasas carbónicas humanas como por el receptor del factor de crecimiento endotelial vascular 2, lo que lo convierte en un potente inhibidor dual. Su estructura única permite una inhibición eficaz de estos objetivos, lo que lleva a efectos antiproliferativos significativos sobre las células cancerosas .

Propiedades

Fórmula molecular |

C23H26N6O5S |

|---|---|

Peso molecular |

498.6 g/mol |

Nombre IUPAC |

N-[(2-hydroxy-1H-indol-3-yl)imino]-1-[1-oxo-1-(4-sulfamoylanilino)propan-2-yl]piperidine-3-carboxamide |

InChI |

InChI=1S/C23H26N6O5S/c1-14(21(30)25-16-8-10-17(11-9-16)35(24,33)34)29-12-4-5-15(13-29)22(31)28-27-20-18-6-2-3-7-19(18)26-23(20)32/h2-3,6-11,14-15,26,32H,4-5,12-13H2,1H3,(H,25,30)(H2,24,33,34) |

Clave InChI |

GZRIWWWJIQAKMX-UHFFFAOYSA-N |

SMILES canónico |

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)N2CCCC(C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

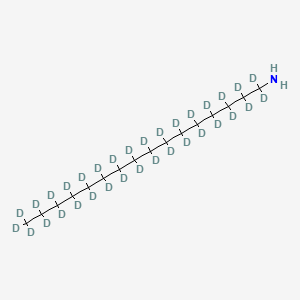

![5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393386.png)

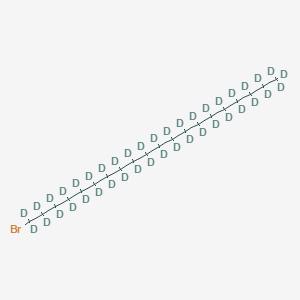

![Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/structure/B12393397.png)

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12393441.png)